molecular formula C41H34N4O11S2 B12752897 2-Ethoxyethyl 4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)-gamma-(4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)phenyl)-gamma-methylbenzenebutyrate CAS No. 74276-41-8

2-Ethoxyethyl 4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)-gamma-(4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)phenyl)-gamma-methylbenzenebutyrate

Cat. No.: B12752897
CAS No.: 74276-41-8
M. Wt: 822.9 g/mol
InChI Key: AZNVEXKTXPOVCB-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)-gamma-(4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)phenyl)-gamma-methylbenzenebutyrate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including diazo, sulphonyl, and ester groups, which contribute to its reactivity and versatility.

Preparation Methods

The synthesis of 2-Ethoxyethyl 4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)-gamma-(4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)phenyl)-gamma-methylbenzenebutyrate involves several steps:

    Starting Materials: The synthesis begins with the preparation of the naphthyl sulphonyl chloride and the corresponding ethoxyethyl ester.

    Diazotization: The naphthyl sulphonyl chloride undergoes diazotization to introduce the diazo groups.

    Coupling Reaction: The diazotized compound is then coupled with the ethoxyethyl ester under controlled conditions to form the final product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

2-Ethoxyethyl 4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)-gamma-(4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)phenyl)-gamma-methylbenzenebutyrate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulphone derivatives.

    Reduction: Reduction reactions can convert the diazo groups into amine groups, resulting in the formation of amine derivatives.

    Photolysis: The compound can undergo photolysis, leading to the cleavage of the diazo groups and the formation of reactive intermediates.

Scientific Research Applications

2-Ethoxyethyl 4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)-gamma-(4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)phenyl)-gamma-methylbenzenebutyrate has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)-gamma-(4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)phenyl)-gamma-methylbenzenebutyrate involves its interaction with molecular targets such as enzymes and proteins. The diazo groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of enzyme activity. The sulphonyl groups can also interact with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

2-Ethoxyethyl 4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)-gamma-(4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)phenyl)-gamma-methylbenzenebutyrate can be compared with other similar compounds:

    2-Ethoxyethyl 4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)-gamma-phenylbenzenebutyrate: This compound lacks the additional diazo and sulphonyl groups on the phenyl ring, resulting in different reactivity and applications.

    2-Ethoxyethyl 4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)-gamma-(4-methylphenyl)-gamma-methylbenzenebutyrate: The presence of a methyl group on the phenyl ring affects the compound’s steric properties and reactivity.

    2-Ethoxyethyl 4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)-gamma-(4-chlorophenyl)-gamma-methylbenzenebutyrate:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific research applications.

Properties

CAS No.

74276-41-8

Molecular Formula

C41H34N4O11S2

Molecular Weight

822.9 g/mol

IUPAC Name

2-diazonio-5-[4-[2-[4-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxyphenyl]-5-(2-ethoxyethoxy)-5-oxopentan-2-yl]phenoxy]sulfonylnaphthalen-1-olate

InChI

InChI=1S/C41H34N4O11S2/c1-3-53-24-25-54-38(46)22-23-41(2,26-10-14-28(15-11-26)55-57(49,50)36-8-4-6-32-30(36)18-20-34(44-42)39(32)47)27-12-16-29(17-13-27)56-58(51,52)37-9-5-7-33-31(37)19-21-35(45-43)40(33)48/h4-21H,3,22-25H2,1-2H3

InChI Key

AZNVEXKTXPOVCB-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)CCC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N

Origin of Product

United States

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